molecular formula C10H12ClF3N2O2 B8419872 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethanamine acetate

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethanamine acetate

Cat. No. B8419872
M. Wt: 284.66 g/mol
InChI Key: BPXDAEQDFHGQDY-UHFFFAOYSA-N
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Patent
US07572818B2

Procedure details

113 g of [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile (0.51 mol, 1 eq.) are diluted in 2.5 L of acetic acid. 30 g of palladium (5% on charcoal) are added. The reaction medium is stirred at ambient temperature under a hydrogen pressure of 5 bar. The progress of the reaction is followed by TLC; when the [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile has been completely used up, the medium is filtered over a bed of celite, and then concentrated to dryness so as to produce the 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanamine acetate.
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH2:12][C:13]#[N:14])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[C:15]([OH:18])(=[O:17])[CH3:16]>[Pd]>[C:15]([OH:18])(=[O:17])[CH3:16].[Cl:1][C:2]1[C:3]([CH2:12][CH2:13][NH2:14])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:9])[F:10])[CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
113 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)CC#N
Name
Quantity
2.5 L
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)CC#N
Step Three
Name
Quantity
30 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction medium is stirred at ambient temperature under a hydrogen pressure of 5 bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the medium is filtered over a bed of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness so as

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)O.ClC=1C(=NC=C(C1)C(F)(F)F)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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